Styrene

Description

Insoluble in water and less dense than water. Contact may cause irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

This compound monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.

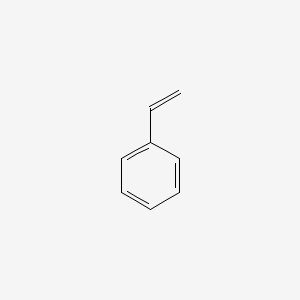

This compound is a vinylarene that is benzene carrying a vinyl group. It has been isolated from the benzoin resin produced by Styrax species. It has a role as a mutagen, a plant metabolite and a mouse metabolite. It is a vinylarene, a volatile organic compound and a member of styrenes.

This compound is primarily used in the production of polythis compound plastics and resins. Acute (short-term) exposure to this compound in humans results in mucous membrane and eye irritation, and gastrointestinal effects. Chronic (long-term) exposure to this compound in humans results in effects on the central nervous system (CNS), such as headache, fatigue, weakness, and depression, CSN dysfunction, hearing loss, and peripheral neuropathy. Human studies are inconclusive on the reproductive and developmental effects of this compound; several studies did not report an increase in developmental effects in women who worked in the plastics industry, while an increased frequency of spontaneous abortions and decreased frequency of births were reported in another study. Several epidemiologic studies suggest there may be an association between this compound exposure and an increased risk of leukemia and lymphoma. However, the evidence is inconclusive due to confounding factors. EPA has not given a formal carcinogen classification to this compound.

This compound is a natural product found in Oecophylla smaragdina, Punica granatum, and other organisms with data available.

This compound can cause cancer according to The National Toxicology Program.

This compound is found in alcoholic beverages. This compound is present in cranberry, bilberry, currants, grapes, vinegar, parsley, milk and dairy products, whisky, cocoa, coffee, tea, roasted filberts and peanuts. This compound is a flavouring ingredient. Polymers are used in ion-exchange resins in food processing. Indirect food additive arising from adhesives, oatings and packaging materials. This compound, also known as vinyl benzene, is a colorless oily liquid that evaporates easily and has a sweet smell, although high concentrations confer a less pleasant odor. This compound is the precursor to polythis compound and several copolymers. Low levels of this compound occur naturally in plants as well as a variety of foods such as fruits, vegetables, nuts, beverages, and meats. (Wikipedia) this compound has been shown to exhibit signalling and catabolic functions (A7738, A7739). this compound belongs to the family of Styrenes. These are organic compounds containing an ethenylbenzene moiety.

A colorless, toxic liquid with a strong aromatic odor. It is used to make rubbers, polymers and copolymers, and polythis compound plastics.

See also: Polistirex (monomer of); Calcium Polythis compound Sulfonate (monomer of); Polythis compound sulfonic acid (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Styrene for Materials Science

Introduction

Styrene, an organic compound with the chemical formula C₈H₈, is a cornerstone of the modern polymer industry.[1] This aromatic hydrocarbon, structurally a vinyl group attached to a benzene ring, serves as the fundamental building block, or monomer, for polythis compound and a wide array of copolymers.[1][2][3] Its ease of polymerization and the versatile properties of its resultant polymers make it indispensable in countless applications, from packaging and insulation to automotive parts and biomedical devices.[2][4][5][6]

This guide provides a comprehensive exploration of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in materials science and drug development. We will delve into the intrinsic characteristics of the this compound monomer and elucidate how these properties translate to the performance of polythis compound, its most prominent homopolymer.

Part 1: The this compound Monomer: Foundational Properties

The properties of the this compound monomer dictate its handling, polymerization behavior, and the ultimate characteristics of the resulting polymer.

Chemical Identity and Structure

This compound, systematically named ethenylbenzene, is a colorless, oily liquid with a characteristically sweet smell at low concentrations, which becomes less pleasant at higher levels.[7][8] Its molecular structure is key to its reactivity.

Caption: Chemical structure of this compound (ethenylbenzene).

The presence of the vinyl group (-CH=CH₂) is central to this compound's ability to undergo polymerization.[7] The pi-bond in the vinyl group is susceptible to attack by initiators, leading to the formation of long polymer chains. The benzene ring, a bulky and planar group, significantly influences the properties of the resulting polymer.

Physical Properties of this compound Monomer

A summary of the key physical properties of this compound monomer is presented in the table below.

| Property | Value |

| Chemical Formula | C₈H₈[1][2] |

| Molar Mass | 104.15 g/mol [1] |

| Appearance | Colorless, oily liquid[2][8] |

| Odor | Sweet, aromatic at low concentrations[1] |

| Density | 0.909 g/cm³ at 20°C[1][2] |

| Boiling Point | 145 °C (293 °F)[2][3] |

| Melting Point | -30.6 °C (-23.1 °F)[3] |

| Solubility in Water | Poorly soluble[1][2] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, acetone[1][2][9] |

| Refractive Index (n20/D) | 1.546 |

Polymerization of this compound

This compound readily undergoes polymerization through various mechanisms, with free-radical polymerization being the most common.[9] The process can be initiated by heat, light, or chemical initiators.[2][9] This reaction is exothermic and can become self-sustaining and rapid if not controlled, a phenomenon known as autopolymerization.[7][10] To prevent premature polymerization during storage and transport, inhibitors such as 4-tert-butylcatechol (TBC) are typically added.[10]

The polymerization of this compound to form polythis compound involves the breaking of the vinyl group's pi-bond and the formation of a new carbon-carbon single bond with another this compound monomer, creating a long polymer chain.[11]

Caption: Polymerization of this compound to polythis compound.

Part 2: Polythis compound: Properties and Performance

Polythis compound (PS) is a synthetic aromatic hydrocarbon polymer that exists as a solid at room temperature.[11][12] It is a thermoplastic, meaning it softens when heated above its glass transition temperature and becomes rigid again upon cooling.[11][12] This property allows it to be easily molded into various shapes.[11]

Mechanical Properties

General-purpose polythis compound (GPPS) is known for its hardness, rigidity, and brittleness.[11][13] It exhibits high tensile and flexural strength but has low impact strength.[13][14] The mechanical properties are highly dependent on temperature.[13] To improve its impact resistance, polythis compound is often copolymerized or blended with other materials, such as polybutadiene rubber, to create high-impact polythis compound (HIPS).[14][15]

| Property | General-Purpose Polythis compound (GPPS) | High-Impact Polythis compound (HIPS) |

| Tensile Strength | Up to 60 MPa[13] | 28 MPa[16] |

| Flexural Modulus | ~3000 MPa | 1930 MPa[16] |

| Elongation at Break | 1-3% | 55%[16] |

| Notched Impact Strength | Low[13] | 107 J/m[16] |

Thermal Properties

Polythis compound has a relatively low thermal conductivity, making it an excellent thermal insulator.[14][17] This is particularly true for expanded polythis compound (EPS) and extruded polythis compound (XPS) foams, which are comprised of 95-98% air.[11][17] The trapped air within the foam's cellular structure impedes heat transfer.[17]

| Property | Value |

| Glass Transition Temperature (Tg) | ~100 °C[11][18] |

| Heat Deflection Temperature | 70-90 °C[13] |

| Melting Point | Approx. 240 °C[12] |

| Thermal Conductivity (EPS) | 0.032 - 0.038 W/(m·K)[11][17] |

| Thermal Conductivity (XPS) | 0.029 - 0.034 W/(m·K)[17] |

| Maximum Service Temperature (Long Term) | 60-80 °C[13] |

Optical Properties

One of the most notable characteristics of general-purpose polythis compound is its excellent optical clarity.[13] It is a transparent thermoplastic with a light transmittance of 88-92%.[13] This property makes it suitable for applications where transparency is desired, such as in laboratory ware and packaging.[13]

Chemical Resistance

Polythis compound exhibits good resistance to diluted acids, alkalis, and alcohols.[14] However, it is susceptible to attack by many organic solvents, including esters, ketones, and chlorinated hydrocarbons, which can cause it to soften or dissolve.[12][14] This non-polar nature also means it has poor resistance to oils and greases.[19]

Part 3: Experimental Protocols for Characterization

The characterization of this compound and polythis compound is crucial for quality control and research. Here, we outline the methodologies for key analytical techniques.

Spectroscopic Analysis

Spectroscopic methods are vital for confirming the chemical structure of this compound and polythis compound.[20]

1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound and polythis compound.

-

Methodology:

-

Prepare a thin film of the polymer sample by dissolving it in a suitable solvent (e.g., toluene) and casting it onto a KBr salt plate. Allow the solvent to evaporate completely. For liquid this compound, a thin film can be prepared between two KBr plates.

-

Obtain the background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. For polythis compound, key peaks include those for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching in the benzene ring (~1450-1600 cm⁻¹).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure and tacticity of polythis compound.

-

Methodology:

-

Dissolve a small amount of the polymer sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra. The ¹H NMR spectrum of polythis compound will show characteristic signals for the aromatic protons and the aliphatic protons of the polymer backbone. The complexity of the aliphatic region can provide information about the polymer's tacticity (the stereochemical arrangement of the phenyl groups).

-

3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions in this compound and polythis compound, particularly those associated with the aromatic ring.

-

Methodology:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane).

-

Record the UV-Vis absorption spectrum, typically from 200-400 nm.

-

This compound exhibits a strong absorption peak around 245 nm due to the π-π* transitions of the conjugated system involving the benzene ring and the vinyl group.[21]

-

Thermal Analysis

Thermal analysis techniques are essential for determining the thermal transitions and stability of polythis compound.

1. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the glass transition temperature (Tg) and melting point (Tm) of polythis compound.

-

Methodology:

-

Accurately weigh a small amount of the polymer sample (5-10 mg) into a DSC pan.

-

Place the pan in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The Tg will appear as a step change in the baseline, and the Tm (for crystalline polymers) will be an endothermic peak.

-

Part 4: Safety and Handling

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[10] It is also classified as a possible human carcinogen and can cause irritation to the skin, eyes, and respiratory system upon exposure.[2][10] Therefore, proper safety precautions are imperative.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., polyvinyl alcohol), safety goggles, and a lab coat.[8][22]

-

Storage: Store this compound in a cool, dry, well-ventilated area away from sources of ignition.[22] Ensure that the container is tightly sealed and that an appropriate polymerization inhibitor is present.[22]

-

Disposal: Dispose of this compound and its containers as hazardous waste in accordance with local regulations.

Conclusion

This compound is a fundamentally important monomer in materials science, and a thorough understanding of its chemical and physical properties is crucial for the development and application of its polymers. This guide has provided a detailed overview of the properties of both this compound and polythis compound, from the molecular level to their macroscopic performance characteristics. By leveraging this knowledge and employing the outlined characterization techniques, researchers and scientists can continue to innovate and expand the applications of this versatile material.

References

-

Wikipedia. Polythis compound. [Link]

-

USEON. Polythis compound (PS): Properties, Uses and Processing. [Link]

-

K.D. Feddersen. Polythis compound (PS): Properties, applications and processing. [Link]

-

Understanding Polythis compound's Insulating Properties and Thermal Efficiency. [Link]

-

SyBridge Technologies. Know Your Materials: Polythis compound (PS). [Link]

-

Northwest Foam Products, Inc. EPS Specs | Physical Properties of EPS | Building Code Classification. [Link]

-

What is this compound Monomer Uses, Benefits, and Risks? [Link]

-

MakeItFrom.com. Polythis compound (PS). [Link]

-

DesignerData. Polythis compound. [Link]

-

Vedantu. This compound: Structure, Properties, Uses & Key Reactions Explained. [Link]

-

The Power of Polythis compound Thermal Resistance: Guide to this compound Insulation Products. [Link]

-

Plastics Europe. This compound Monomer: Safe Handling Guide. [Link]

-

Ataman Kimya. This compound MONOMER. [Link]

-

BYJU'S. Properties of Polythis compound – (C8H8)n. [Link]

-

Scribd. This compound Monomer | PDF | Polythis compound | Polymerization. [Link]

-

This compound - Standard Operating Procedure. [Link]

-

Testbook. Polythis compound: Know Definition, Structure, Preparation, Properties. [Link]

-

What Are this compound's Chemical Properties? [Link]

-

Wikipedia. This compound. [Link]

-

The Versatile Applications of this compound Monomer in Modern Industry. [Link]

-

YouTube. What Is this compound Used For? - Chemistry For Everyone. [Link]

-

CDPH. Fact Sheet this compound. [Link]

-

OSHA. This compound - Overview | Occupational Safety and Health Administration. [Link]

-

What Are the Uses and Benefits of this compound? [Link]

-

NTRS. MICROSCALE SYNTHESIS AND CHARACTERIZATION OF POLYthis compound: NSF-POLYED SCHOLARS PROJECT. [Link]

-

Repsol. This compound - Properties, uses, and applications. [Link]

-

SpringerLink. This compound and Polythis compound Modified Polyethylenes: Characterization and Properties. [Link]

-

Britannica. This compound | Chemical Compound. [Link]

-

Britannica. Polythis compound | Chemical Compound. [Link]

-

XPSA. Polythis compound vs. This compound. [Link]

-

Fiveable. Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes. [Link]

-

PubMed. Spectroscopic [FT-IR and FT-Raman] and theoretical [UV-Visible and NMR] analysis on α-Methylthis compound by DFT calculations. [Link]

-

Dr. Gutow. This compound. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound: Structure, Properties, Uses & Key Reactions Explained [vedantu.com]

- 2. elsapainternational.com [elsapainternational.com]

- 3. This compound | Chemical Compound | Britannica [britannica.com]

- 4. nbinno.com [nbinno.com]

- 5. youknowthis compound.org [youknowthis compound.org]

- 6. This compound - Properties, uses, and applications | Repsol [repsol.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. cdph.ca.gov [cdph.ca.gov]

- 9. scribd.com [scribd.com]

- 10. plasticseurope.org [plasticseurope.org]

- 11. Polythis compound - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. useon.com [useon.com]

- 14. Polythis compound (PS): Properties, applications and processing [kdfeddersen.com]

- 15. Polythis compound | Chemical Compound | Britannica [britannica.com]

- 16. sybridge.com [sybridge.com]

- 17. Polythis compound’s Insulating Properties and Thermal Efficiency☑️ [polystyrenecontainers.co.za]

- 18. Polythis compound (PS) :: MakeItFrom.com [makeitfrom.com]

- 19. testbook.com [testbook.com]

- 20. fiveable.me [fiveable.me]

- 21. This compound [cms.gutow.uwosh.edu]

- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

An In-Depth Technical Guide to Styrene Monomer Stability and Inhibitor Function

Abstract

Styrene monomer is a foundational chemical intermediate in the global polymer industry, essential for producing materials such as polythis compound, acrylonitrile-butadiene-styrene (ABS), and this compound-butadiene rubber (SBR). However, its vinyl group makes it inherently susceptible to spontaneous, exothermic, and potentially hazardous polymerization.[1][2] Ensuring the stability of this compound during transport, storage, and handling is a critical challenge that hinges on a comprehensive understanding of its polymerization chemistry and the precise application of chemical inhibitors. This guide provides an in-depth exploration of the mechanisms governing this compound stability, the function of polymerization inhibitors, and the field-proven protocols essential for its safe management in a research and development setting. We will dissect the kinetics of free-radical polymerization, elucidate the synergistic role of oxygen and inhibitors like 4-tert-Butylcatechol (TBC), and provide detailed, validated methodologies for monitoring inhibitor levels and preparing inhibitor-free monomer for controlled reactions.

The Fundamental Chemistry of this compound Instability

This compound (C₆H₅CH=CH₂) is an aromatic hydrocarbon distinguished by a vinyl side chain attached to a benzene ring.[3] While the benzene ring is stable, the double bond of the vinyl group is electron-rich and highly susceptible to addition reactions, most notably, free-radical polymerization.[4][5] This process is the primary cause of this compound instability.

Mechanism: Free-Radical Polymerization

The uncontrolled polymerization of this compound proceeds via a classic three-step free-radical chain reaction mechanism.[4][6] This process can be initiated by thermal energy (heat), ultraviolet light, or chemical initiators like peroxides.[7][8]

-

Initiation: The process begins with the formation of a free radical. In the absence of a dedicated initiator, this can occur thermally, where two this compound molecules react to form radical species.[9] This is the initial, and often slowest, step.

-

Propagation: The newly formed radical is highly reactive and attacks the vinyl double bond of another this compound monomer. This adds the monomer to the chain and regenerates the radical at the new chain end, allowing the process to repeat and rapidly build a long polymer chain.[5][6]

-

Termination: The growing polymer chain is deactivated when two radical chain ends combine or through a process called disproportionation, where a hydrogen atom is transferred from one chain to another.[6]

Runaway and "Popcorn" Polymerization

The polymerization of this compound is a highly exothermic reaction, releasing approximately 17.8 kcal/mol.[7][2] In a bulk storage scenario, if this heat is not dissipated, the temperature of the monomer increases. This, in turn, accelerates the rate of polymerization, generating even more heat.[1][2] This dangerous feedback loop is known as a runaway polymerization , which can lead to violent rupturing of sealed containers.[10]

A particularly hazardous variant is "popcorn" polymerization, which forms a solid, cross-linked, porous polymer that resembles popcorn.[11][12] This type of polymerization is auto-accelerating and can generate immense pressure, sufficient to damage industrial equipment.[13]

The Core of Stability: Inhibitor Function and Mechanism

To prevent spontaneous polymerization, this compound monomer is stabilized with a chemical inhibitor. The most widely used inhibitor for storage and transport is 4-tert-Butylcatechol (TBC) .[14][8]

The TBC Inhibition Mechanism: A Synergistic Partnership with Oxygen

A critical and often misunderstood aspect of TBC's function is its absolute dependence on dissolved oxygen.[15][16] TBC is not a primary radical scavenger; rather, it interrupts the polymerization cascade by reacting with peroxide radicals. This mechanism is a kinetic race, where the inhibited pathway must be significantly faster than the polymerization pathway.

-

Peroxide Radical Formation (Fast): A this compound free radical (M•) reacts very rapidly with dissolved oxygen (O₂) to form a peroxide radical (MOO•).[15][17]

-

Scavenging (Very Fast): The TBC inhibitor readily donates a hydrogen atom to the peroxide radical, neutralizing it and forming a stable quinone. This reaction is extremely fast and effectively terminates the chain reaction.[15][18]

-

Polymerization (Slow): In the absence of sufficient oxygen, the this compound radical (M•) would slowly react with another this compound monomer, initiating polymer chain growth.[16]

The presence of dissolved oxygen is therefore essential, as it converts the initial this compound radical into a peroxide radical that TBC can efficiently scavenge.[15][17] Storing this compound under a fully inert atmosphere (e.g., pure nitrogen) without maintaining a minimum oxygen level will render the TBC inhibitor ineffective and can lead to catastrophic polymerization.[2][17]

Key Parameters for Effective Inhibition

Effective stabilization is not merely the presence of an inhibitor but a controlled system of multiple parameters.

| Parameter | Recommended Range | Rationale & Causality |

| TBC Concentration | 10 - 15 mg/L (ppm) | This concentration is sufficient to scavenge peroxide radicals under proper storage conditions. Higher levels may be required for extended storage or higher temperatures.[14][15][16] |

| Dissolved Oxygen | 10 - 15 mg/L (ppm) | Essential co-factor for TBC to function. Below this level, the rate of peroxide radical formation (r1) may not be fast enough to outcompete polymerization (r2).[15][16] |

| Temperature | < 20°C (68°F) | Lower temperatures drastically reduce the rate of thermal initiation of radicals and slow the depletion rate of the TBC inhibitor.[14][2] |

| Polymer Content | < 10 mg/kg (ppm) | High polymer content indicates that inhibition is failing. It can also trap radicals and accelerate further polymerization.[2] |

Laboratory Protocols for this compound Management

For researchers, ensuring the quality and stability of this compound monomer is paramount for reproducible experimental results. This requires diligent monitoring and, when necessary, purification.

Protocol: Colorimetric Determination of TBC Concentration

This protocol is based on the ASTM D4590 standard, which relies on the reaction of TBC with sodium nitrite in an alkaline solution to produce a colored complex that can be measured photometrically.[15][16]

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M Sodium Hydroxide (NaOH) solution.

-

Prepare a 0.1 M Sodium Nitrite (NaNO₂) solution.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of TBC in pure, uninhibited this compound (e.g., 0, 5, 10, 15, 20 ppm).

-

For each standard, mix 10 mL of the solution with 10 mL of 1 M NaOH in a separatory funnel. Shake vigorously for 30 seconds.

-

Allow the layers to separate and drain the lower aqueous layer into a clean vial.

-

Add 1 mL of 0.1 M NaNO₂ solution to the aqueous extract, mix, and allow 10 minutes for color development.

-

Measure the absorbance of each solution at 490 nm using a spectrophotometer, using the 0 ppm standard as a blank.

-

Plot absorbance vs. concentration to create a calibration curve.

-

-

Sample Analysis:

-

Repeat steps 2.2 - 2.4 using the this compound sample to be tested.

-

Determine the TBC concentration of the sample by comparing its absorbance to the calibration curve.

-

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the assay's performance. A known concentration standard should be run with each batch of samples as a quality control check.

Protocol: Inhibitor Removal via Alkaline Extraction

For many polymerization experiments, the presence of an inhibitor is undesirable. TBC, being phenolic, can be efficiently removed by washing with a basic solution.[19]

Methodology:

-

Extraction: Place 100 mL of inhibited this compound monomer into a 250 mL separatory funnel. Add 25 mL of 10% (w/v) sodium hydroxide solution.